Cas no 306-03-6 (Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-)
![Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- structure](https://it.kuujia.com/scimg/cas/306-03-6x500.png)
306-03-6 structure
Nome del prodotto:Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
- Hyoscyamine Hydrobromide
- Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hy...
- L-Hyoscyamine hydrobromide
- (-)-hyoscyamine hydrobromide
- (-)-Hyoscyaminhydrobromid
- Daturine Hydrobromide
- hydrobromide salt of hyoscyamine
- HYOSCYAMINE HBR
- HYOSCYAMINEHYDROBROMIDE,USP
- L-Tropasaeure-tropan-3endo-ylester,Hydrobromid
- L-tropic acid tropane-3endo-yl ester,hydrobromide
- L-TROPINE TROPATE HYDROBROMIDE
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide, (.alpha.S)-
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)-
- D04479
- Q27280923
- Hyoscyamine hydrobromide [USP]
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HBR
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HYDROBROMIDE
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE, (3(S)-ENDO)-
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (alphaS)-
- NS00079434
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide, (alphaS)-
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (3(S)-endo)-
- HYOSCYAMINE HYDROBROMIDE [VANDF]
- HYOSCYAMINE HYDROBROMIDE [USP MONOGRAPH]
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
- EINECS 206-174-6
- IWT50P9S79
- HYOSCYAMINE HYDROBROMIDE [MART.]
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HBR, (3(S)-ENDO)-
- Daturine (hydrobromide)
- 306-03-6
- L-Hyoscyamine (hydrobromide)
- Hyoscyaminum hydrobromatum
- Daturine hbr
- AKOS027320995
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (1:1), (alphaS)-
- 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester) hydrobromide
- MFCD00161493
- DTXSID50889342
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE (1:1), (.ALPHA.S)-
- HYOSCYAMINUM HYDROBROMATUM [HPUS]
- Hyoscyamine hydrobromide (USP)
- CHEMBL2106364
- SCHEMBL99784
- HYOSCYAMINE HYDROBROMIDE [MI]
- UNII-IWT50P9S79
- HYOSCYAMINE HYDROBROMIDE [WHO-DD]
- (-)-Atropine hydrobromide
- VZDNSFSBCMCXSK-BXSBZORQSA-N
- VZDNSFSBCMCXSK-PGQIENJJSA-N
-
- MDL: MFCD00161493
- Inchi: InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15+,16-;/m1./s1
- Chiave InChI: VZDNSFSBCMCXSK-PGQIENJJSA-N
- Sorrisi: CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br
Proprietà calcolate
- Massa esatta: 369.09400
- Massa monoisotopica: 369.09396g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 353
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- Colore/forma: Non disponibile
- Punto di fusione: 152°C
- PSA: 49.77000
- LogP: 2.82690
- Solubilità: Non disponibile
- Merck: 4858
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:2811
- Codice categoria di pericolo: 23/24/25-36/37/38-26/27/28
- Istruzioni di sicurezza: S26-S36/37/39-S45-S22
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R23/24/25
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H50900-5mg |
HYOSCYAMINE HYDROBROMIDE |
306-03-6 | , | 5mg |
¥738.0 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295169-5g |
Hyoscyamine Hydrobromide, |
306-03-6 | 5g |
¥1444.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295169-5 g |
Hyoscyamine Hydrobromide, |
306-03-6 | 5g |
¥1,444.00 | 2023-07-10 |
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Letteratura correlata
-
1. Solid-state stereochemistry of anhydrous (–)-scopolamine hydrobromideRobert Glaser,Jean-Pierre Charland,André Michel J. Chem. Soc. Perkin Trans. 2 1989 1875
-
2. LXXI.—Some new gold salts of hyoscine, hyoscyamine, and atropineHooper Albert Dickinson Jowett J. Chem. Soc. Trans. 1897 71 679
-
3. Stereochemistry of anticholinergic agents. Part IV. Crystal and molecular structure of penthienate bromide [diethyl-(2-hydroxyethyl)-methylammonium bromide α-cyclopentyl-2-thienylglycolate]: some stereochemical correlationsJohn J. Guy,Thomas A. Hamor J. Chem. Soc. Perkin Trans. 2 1974 1126
-
4. 130. The alkaloids of Duboisia LeichhardtiiW. Mitchell J. Chem. Soc. 1944 480
-
5. Index of subjects, 1897
306-03-6 (Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-) Prodotti correlati
- 51-55-8(Atropine)
- 17659-49-3(Racanisodamine)
- 6878-98-4(Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
- 55869-99-3(Anisodamine)
- 22235-81-0(N-Isopropyl Noratropine)
- 101-31-5(L-Hyoscyamine)
- 2639462-19-2(tert-butyl 4-{(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl}benzoate)
- 2171460-96-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-iodo-2-methylphenyl)carbamoylpropanoic acid)
- 2228322-91-4(methyl 2-hydroxy-2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetate)
- 5104-49-4(Flurbiprofen)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
